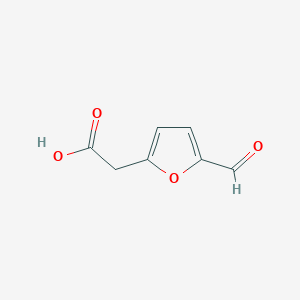

2-(5-Formylfuran-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Formylfuran-2-yl)acetic acid is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic compound containing a five-membered aromatic ring with one oxygen atom. This compound is characterized by the presence of a formyl group (-CHO) attached to the furan ring and an acetic acid group (-CH2COOH) at the 2-position. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(5-Formylfuran-2-yl)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using a hydroxyapatite-supported gold catalyst. The reaction is carried out in a 10 wt% solution of HMF-acetal at 373 K under 0.5 MPa of O2, yielding 94% of the desired product in 2 hours . Another method involves the direct oxidation of HMF using hydrogen peroxide (H2O2) in alkaline conditions without any catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of HMF. The process is optimized to achieve high yields and purity, making it suitable for large-scale production. The use of protective chemistry, such as acetalization with 1,3-propanediol, helps in preventing degradation and premature oxidation of HMF, thereby improving the overall efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Formylfuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group, forming furan-2,5-dicarboxylic acid (FDCA).

Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylfuran-2-acetic acid.

Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in alkaline conditions or oxygen (O2) with a gold catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid (FDCA).

Reduction: 5-Hydroxymethylfuran-2-acetic acid.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(5-Formylfuran-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.

Industry: It is used in the production of polymers and resins, as well as in the manufacture of dyes and pigments

Mécanisme D'action

The mechanism of action of 2-(5-Formylfuran-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, the furan ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

2-(5-Formylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:

Furan-2,5-dicarboxylic acid (FDCA): Both compounds are derived from furan and have carboxylic acid groups, but FDCA has two carboxylic acid groups, making it more acidic and suitable for polymer production.

5-Hydroxymethylfurfural (HMF): HMF is a precursor to this compound and has a hydroxymethyl group instead of a formyl group.

5-Formylfuran-2-carboxylic acid: This compound has a similar structure but with a carboxylic acid group at the 2-position instead of an acetic acid group.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-(5-Formylfuran-2-yl)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound contains a furan ring substituted with a formyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions within biological systems, influencing its activity against different cell types.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Klebsiella pneumoniae | 9 |

| Candida albicans | 13 |

These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving murine macrophages, the compound significantly reduced cytokine levels compared to control groups .

3. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including HeLa and HepG2 cells. The results demonstrate that this compound exhibits dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

| Vero | 35 |

These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols.

- Cytokine Modulation : The compound modulates immune responses by inhibiting the activation of NF-kB, thereby reducing the expression of inflammatory cytokines.

- Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : In a comparative study, this compound was found to be more effective than traditional antibiotics against certain resistant bacterial strains .

- Anti-inflammatory Effects in Vivo : A mouse model demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to induced inflammation .

Propriétés

IUPAC Name |

2-(5-formylfuran-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGUNZZTGJDOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.